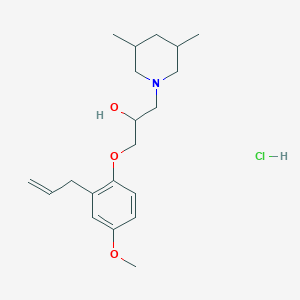

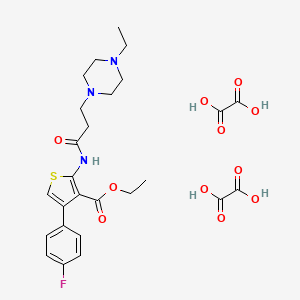

![molecular formula C11H7ClF3N3OS2 B2378068 2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 339013-82-0](/img/structure/B2378068.png)

2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a chemical compound with the molecular formula C11H7ClF3N3OS2 . It contains a 1,3,4-thiadiazole moiety, which is a five-membered heterocyclic ring with two nitrogen atoms and one sulfur atom . This moiety is known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. In the case of 1,3,4-thiadiazole derivatives, their bioactive properties are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Molecular Interactions

Compounds related to 2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide exhibit a 'V'-shaped structure with significant intermolecular interactions. These interactions include hydrogen bonds and C–H···π, C–Cl···π, and C–O···π interactions, leading to three-dimensional arrays. Such structural characteristics can be crucial for the development of advanced materials or drugs (Boechat et al., 2011).

Synthesis and Pharmacological Evaluation

Various derivatives of the core chemical structure have been synthesized and evaluated for antibacterial and anti-enzymatic potentials. These studies provide insights into the compound's potential application in developing new antibacterial agents and understanding enzyme interactions (Nafeesa et al., 2017).

Anticancer Properties

Research focusing on pharmacophore hybridization, involving compounds related to 2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide, has shown promising results in developing drug-like molecules with anticancer properties. These compounds are significant for their potential applications in cancer treatment (Yushyn et al., 2022).

Molecular Docking and Cytotoxicity Studies

Molecular docking studies and cytotoxicity evaluations provide a framework for understanding how derivatives of this compound interact with biological systems at a molecular level, potentially leading to the development of new antibacterial agents and insights into their effects on cellular mechanisms (Siddiqui et al., 2014).

Ligand and Metal Complexes

The compound's derivatives serve as precursors in crystal engineering of organometallic materials, demonstrating their role in coordinating behavior with respect to transition metal ions. This aspect is crucial for the development of new materials with specific electronic or catalytic properties (Ardan et al., 2017).

Zukünftige Richtungen

The 1,3,4-thiadiazole moiety has been found in many important synthetic drug molecules, which has sparked interest among researchers to synthesize a variety of 1,3,4-thiadiazole derivatives . Given the wide range of biological activities exhibited by these compounds, there is immense potential for further exploration and development of new therapeutic possibilities .

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3OS2/c12-6-3-1-2-4-7(6)20-5-8(19)16-10-18-17-9(21-10)11(13,14)15/h1-4H,5H2,(H,16,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAKZZCAQBANET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SCC(=O)NC2=NN=C(S2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2377986.png)

![5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2377988.png)

![7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide](/img/structure/B2377989.png)

![2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid](/img/structure/B2377998.png)

![8-(2-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377999.png)

![Tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B2378003.png)